![molecular formula C11H11NO2 B15169938 N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)
N-[(1E)-3-Oxo-1-buten-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-3-Oxo-1-buten-1-yl]benzamide is a compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications. This compound is characterized by its unique structure, which includes a benzamide moiety attached to a butenyl group with an oxo substituent.
Preparation Methods
The synthesis of N-[(1E)-3-Oxo-1-buten-1-yl]benzamide typically involves the reaction of benzamide with an appropriate butenyl derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
N-[(1E)-3-Oxo-1-buten-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
N-[(1E)-3-Oxo-1-buten-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-[(1E)-3-Oxo-1-buten-1-yl]benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses, thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in certain cell types, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
N-[(1E)-3-Oxo-1-buten-1-yl]benzamide can be compared with other benzamide derivatives, such as:
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antibacterial activity against E. coli, K. pneumoniae, and S.
2,3-dimethoxybenzamide: Exhibits antioxidant and metal chelating activities.
3-acetoxy-2-methylbenzamide: Shows significant antibacterial and antioxidant properties.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(E)-3-oxobut-1-enyl]benzamide |
InChI |
InChI=1S/C11H11NO2/c1-9(13)7-8-12-11(14)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,14)/b8-7+ |
InChI Key |
NBYGRKKDHGQKLP-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C=CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




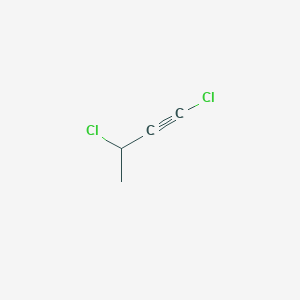
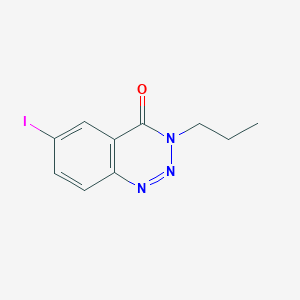

![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
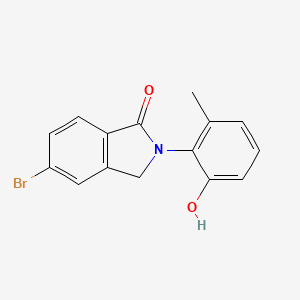
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
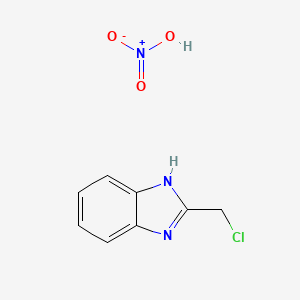
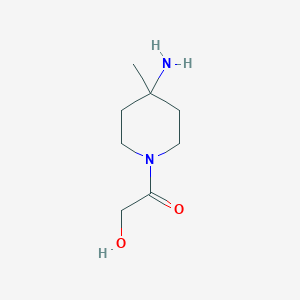

![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)
